molecular formula C7H13NO4 B1609546 (2R)-2-aminoheptanedioic acid CAS No. 32224-57-0

(2R)-2-aminoheptanedioic acid

Cat. No. B1609546
CAS RN: 32224-57-0
M. Wt: 175.18 g/mol
InChI Key: JUQLUIFNNFIIKC-RXMQYKEDSA-N
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Description

The description of a compound typically includes its molecular formula, molecular weight, and structural formula. It may also include the type of compound it is (for example, an amino acid, a carbohydrate, etc.) .


Synthesis Analysis

Synthesis analysis involves understanding how the compound is made. This could involve chemical reactions with other compounds. It’s important to note that not all compounds can be synthesized in a lab as some are only produced naturally .


Molecular Structure Analysis

Molecular structure analysis involves understanding the 3D arrangement of atoms in a molecule. Techniques such as X-ray crystallography can be used to determine the molecular structure .


Chemical Reactions Analysis

This involves studying how the compound reacts with other compounds. It includes understanding the conditions needed for the reaction (like temperature and pH), the products formed from the reaction, and the mechanism of the reaction .


Physical And Chemical Properties Analysis

This involves studying properties like solubility, melting point, boiling point, etc. These properties can give insights into how the compound behaves under different conditions .

Scientific Research Applications

  • Receptor Agonist Research : A study conducted by Kuhn et al. (2016) explored a diastereomeric mixture containing (2R)-2-aminoheptanedioic acid as a high-affinity Y4 receptor agonist. This research highlights its potential application in understanding receptor functions in cellular assays (Kuhn et al., 2016).

  • Unnatural Amino Acid Synthesis : Thoen et al. (2002) synthesized an unnatural amino acid, AGDHE, from a protected L-ornithine derivative. This work showcases the chemical versatility of (2R)-2-aminoheptanedioic acid and its derivatives in creating novel amino acids for potential pharmaceutical applications (Thoen et al., 2002).

  • Protected Amino Acid Derivatives : The study by Jeon et al. (2006) presented a method for the synthesis of a protected derivative of (2R)-2-aminoheptanedioic acid, indicating its importance in the creation of biologically active marine peptides (Jeon et al., 2006).

  • Endophytic Fungus Research : Luo et al. (2017) isolated a new hexanedioic acid analogue from Penicillium sp., an endophytic fungus. This study highlights the role of (2R)-2-aminoheptanedioic acid analogues in understanding fungal chemistry and potential pharmaceutical applications (Luo et al., 2017).

  • Drug Development and Microbial Control : The role of amino acids, including derivatives like (2R)-2-aminoheptanedioic acid, in microbial control and drug development is significant. They play a critical role in various biological functions in microorganisms and are also used in developing antimicrobial peptides and anti-biofilm agents (Idrees et al., 2020).

Mechanism of Action

The mechanism of action is particularly relevant for biologically active compounds. It involves understanding how the compound interacts with biological systems .

Safety and Hazards

This involves understanding the safety measures that need to be taken while handling the compound. It also includes understanding the compound’s toxicity and its environmental impact .

Future Directions

This involves understanding the current limitations in the study of the compound and proposing future research directions .

properties

IUPAC Name

(2R)-2-aminoheptanedioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO4/c8-5(7(11)12)3-1-2-4-6(9)10/h5H,1-4,8H2,(H,9,10)(H,11,12)/t5-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUQLUIFNNFIIKC-RXMQYKEDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCC(=O)O)CC(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(CCC(=O)O)C[C@H](C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20426485
Record name (R)-2-Aminoheptanedioic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20426485
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2R)-2-aminoheptanedioic acid

CAS RN

32224-57-0
Record name 2-Aminopimelic acid, D-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032224570
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (R)-2-Aminoheptanedioic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20426485
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-AMINOPIMELIC ACID, (R)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/13U6YET12C
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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